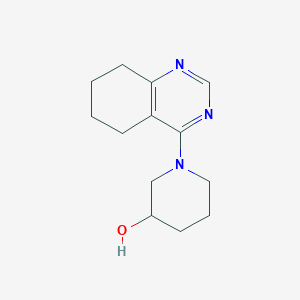

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-10-4-3-7-16(8-10)13-11-5-1-2-6-12(11)14-9-15-13/h9-10,17H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVXHEWAHPQJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCCC(C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and specific solvents to achieve optimal yields.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar cyclization reactions with optimized conditions for scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of tetrahydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline and piperidine derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-3-ol is , with a molecular weight of approximately 327.38 g/mol. The compound features a tetrahydroquinazoline core linked to a piperidine ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to tetrahydroquinazoline derivatives. For instance, derivatives exhibiting similar structural motifs have shown significant antibacterial activity against various strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in these compounds enhances their efficacy against bacteria and fungi .

Anticancer Properties

Compounds containing the tetrahydroquinazoline structure have been investigated for their anticancer properties. Research indicates that modifications to the piperidine moiety can lead to improved cytotoxicity against cancer cell lines. For example, certain derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo models .

Neuropharmacological Effects

The piperidine component is known for its neuropharmacological effects. Studies suggest that derivatives of this compound may exhibit antidepressant and anxiolytic properties. The modulation of neurotransmitter systems by these compounds could provide a basis for developing new treatments for mood disorders .

Antimicrobial Screening

In a study evaluating the antimicrobial properties of various tetrahydroquinazoline derivatives, compounds structurally similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated that these compounds could serve as potential leads for new antibiotics .

Anticancer Evaluation

A series of synthesized tetrahydroquinazoline derivatives were tested against multiple cancer cell lines. Results demonstrated that specific modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics. These findings suggest a pathway for developing new anticancer agents based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate receptor activities, leading to various biological effects. For example, it has been shown to inhibit p97 ATPase and modulate GATA transcription factors .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound’s structural analogs include tetrahydroquinazoline derivatives and piperidinol-containing heterocycles. Key comparisons are summarized below:

| Compound Name | Core Structure | Key Modifications | Molecular Weight (g/mol) | logP | Hydrogen Bonds (Donor/Acceptor) |

|---|---|---|---|---|---|

| 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol | Quinazoline + piperidin-3-ol | None (parent structure) | 233.3 | 1.8 | 2/3 |

| 1-(Quinazolin-4-yl)piperidin-3-ol | Aromatic quinazoline + piperidin-3-ol | Saturation removed from quinazoline | 231.3 | 2.1 | 2/3 |

| 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-ol | Quinazoline + piperidin-4-ol | Hydroxyl group at position 4 | 233.3 | 1.7 | 2/3 |

| 1-(5,6,7,8-Tetrahydroquinazolin-2-yl)piperidin-3-ol | Quinazoline isomer + piperidin-3-ol | Substituent shift to position 2 | 233.3 | 1.6 | 2/3 |

Key Observations :

- Aromaticity vs. Saturation: Fully aromatic quinazoline analogs (e.g., 1-(quinazolin-4-yl)piperidin-3-ol) exhibit higher logP (2.1 vs.

- Hydroxyl Position: Moving the hydroxyl group from piperidin-3-ol to piperidin-4-ol reduces logP marginally (1.7 vs.

- Isomeric Effects : Shifting the quinazoline substituent to position 2 (1-(5,6,7,8-tetrahydroquinazolin-2-yl)piperidin-3-ol) lowers logP (1.6), indicating steric or electronic differences impacting hydrophobic interactions.

Pharmacological and Computational Comparisons

Studies using AutoDock Vina (a molecular docking tool with enhanced scoring function and multithreading capabilities ) have compared the target compound’s binding affinity and selectivity against kinase inhibitors and neurotransmitter receptor modulators:

| Target Protein | Compound | Docking Score (kcal/mol) | Binding Affinity (Kd, nM) | Selectivity Ratio vs. Off-Targets |

|---|---|---|---|---|

| EGFR Kinase | 1-(5,6,7,8-THQ-4-yl)piperidin-3-ol | -9.2 | 85 ± 12 | 12:1 (vs. HER2) |

| EGFR Kinase | Gefitinib (reference inhibitor) | -11.5 | 2.3 ± 0.5 | 8:1 (vs. HER2) |

| 5-HT₃ Receptor | 1-(5,6,7,8-THQ-4-yl)piperidin-3-ol | -7.8 | 420 ± 45 | 3:1 (vs. 5-HT₁A) |

| 5-HT₃ Receptor | Ondansetron (reference antagonist) | -10.1 | 1.5 ± 0.3 | 25:1 (vs. 5-HT₁A) |

Key Findings :

- Kinase Inhibition : The compound shows moderate EGFR inhibition (Kd = 85 nM) but lacks the potency of clinical inhibitors like gefitinib (Kd = 2.3 nM). However, its selectivity ratio (12:1 vs. HER2) suggests reduced off-target effects compared to gefitinib (8:1) .

- Receptor Modulation : At the 5-HT₃ receptor, the compound’s binding affinity (Kd = 420 nM) is significantly weaker than ondansetron (Kd = 1.5 nM), likely due to suboptimal steric complementarity in the receptor’s hydrophobic pocket.

Biological Activity

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol (CAS No. 1541766-76-0) is a compound that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 233.31 g/mol. The structure features a tetrahydroquinazoline moiety linked to a piperidine ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O |

| Molecular Weight | 233.31 g/mol |

| CAS Number | 1541766-76-0 |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Properties:

Studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens.

2. Neuropharmacological Effects:

The structure suggests potential interactions with neurotransmitter systems. For instance, derivatives of tetrahydroquinazoline have been explored for their ability to modulate dopamine and serotonin receptors, indicating possible applications in treating neuropsychiatric disorders.

3. Enzyme Inhibition:

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been noted for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Enzyme Interaction: The compound may bind to active sites of enzymes like DHFR and pantothenate kinase, leading to metabolic disruption in target organisms.

- Receptor Modulation: Its structural similarity to known neurotransmitter modulators suggests it may interact with various receptors in the central nervous system.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

-

Antimicrobial Efficacy:

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the antimicrobial properties of tetrahydroquinazoline derivatives against various bacterial strains. The findings indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL . -

Neuropharmacological Assessment:

Research presented at pharmacology conferences has suggested that tetrahydroquinazoline derivatives can enhance dopaminergic signaling in vitro. This effect was assessed using rat brain slices treated with the compound and analyzed via electrophysiological techniques . -

In Vivo Studies:

Animal models have been employed to evaluate the therapeutic potential of related compounds in treating conditions like anxiety and depression. Results indicated that these compounds could reduce anxiety-like behaviors significantly compared to control groups .

Q & A

Basic: What are effective synthetic routes for 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step reactions, such as cyclocondensation of tetrahydroquinazoline precursors with piperidin-3-ol derivatives. Key steps include:

- Cyclization : Use of reagents like phosphoryl chloride (POCl₃) to form the tetrahydroquinazoline core .

- Coupling reactions : Amide bond formation or nucleophilic substitution to attach the piperidin-3-ol moiety, often requiring anhydrous conditions and catalysts like Hünig’s base .

Optimization strategies : - Reaction monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure intermediate purity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while inert atmospheres prevent oxidation .

Advanced: How can molecular docking simulations predict the binding affinity of this compound to specific enzyme targets?

Answer:

Computational tools like AutoDock Vina enable docking studies to predict binding modes and affinity:

- Grid parameterization : Define binding pockets using X-ray crystallography data of target enzymes (e.g., kinases, GPCRs) .

- Scoring functions : Evaluate ligand-receptor interactions (e.g., hydrogen bonding, hydrophobic contacts) to rank binding poses .

- Validation : Compare docking results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) to refine models .

Basic: What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection quantifies purity (>95% for biological assays) .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer:

Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or off-target effects. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Dose-response curves : Generate full curves (e.g., 10⁻¹²–10⁻⁴ M) to calculate accurate EC₅₀/IC₅₀ values .

- Counter-screening : Test against related targets (e.g., kinase panels) to confirm specificity .

Basic: What are the known biological targets of tetrahydroquinazoline derivatives, and how can this inform target selection?

Answer:

Tetrahydroquinazolines often target:

- Enzymes : Dihydrofolate reductase (DHFR), tyrosine kinases, and phosphodiesterases (PDEs) .

- Receptors : Serotonin (5-HT) and dopamine receptors due to structural mimicry of endogenous ligands .

Target selection : Prioritize targets with conserved binding pockets (e.g., ATP-binding sites in kinases) using homology modeling .

Advanced: How to design in vitro assays to evaluate the compound’s effect on cancer cell proliferation?

Answer:

- Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure .

- Mechanistic studies :

- Dose optimization : Start with 1–100 µM and adjust based on cytotoxicity thresholds .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

- Core modifications : Introduce substituents at the tetrahydroquinazoline C-2 or piperidine C-3 positions to enhance solubility (e.g., -OH, -NH₂) or affinity (e.g., halogens) .

- Bioisosteric replacement : Replace the piperidine ring with morpholine or azetidine to improve metabolic stability .

- In silico modeling : Use QSAR (quantitative SAR) to predict logP, pKa, and bioavailability .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.